[4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-methoxyphenyl] furan-2-carboxylate
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Description
[4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-methoxyphenyl] furan-2-carboxylate is a useful research compound. Its molecular formula is C24H21N3O5 and its molecular weight is 431.448. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various biological targets, such as enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It has been suggested that the compound interacts with its targets through various intermolecular interactions, including hydrogen bonding and π-ring interactions . The compound’s interaction with its targets can lead to changes in the targets’ function, potentially altering cellular processes .
Result of Action
Similar compounds have been shown to have various biological activities, such as analgesic, anti-inflammatory, and anticancer activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution within the body. Additionally, factors such as pH and temperature can impact the compound’s stability and interaction with its targets .
Properties
IUPAC Name |
[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-methoxyphenyl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c1-16-22(23(28)27(26(16)2)18-8-5-4-6-9-18)25-15-17-11-12-19(21(14-17)30-3)32-24(29)20-10-7-13-31-20/h4-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVNKVVQFIRUGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC(=C(C=C3)OC(=O)C4=CC=CO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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